Antitubercular agent-15 (Compound 5n) is a synthetic small molecule belonging to the N-aryl-2,5-dimethylpyrrole class, originally designed as a molecular hybrid of the antitubercular agents BM212 and SQ109. It demonstrates potent inhibitory activity against Mycobacterium tuberculosis, including both the reference strain H37Rv and a panel of clinical isolates.
Molecular FormulaC21H29FN2
Molecular Weight328.5 g/mol
Cat. No.B12418517
⚠ Attention: For research use only. Not for human or veterinary use.
Antitubercular Agent-15 (Compound 5n): A 2,5-Dimethylpyrrole Derivative for Advanced Tuberculosis Research
Antitubercular agent-15 (Compound 5n) is a synthetic small molecule belonging to the N-aryl-2,5-dimethylpyrrole class, originally designed as a molecular hybrid of the antitubercular agents BM212 and SQ109 [1]. It demonstrates potent inhibitory activity against Mycobacterium tuberculosis, including both the reference strain H37Rv and a panel of clinical isolates . The compound is characterized by a cyclohexanemethyl substituent on the methyleneamine side chain at the C3 position of the pyrrole core, a structural feature essential for its antimycobacterial activity [2].
1
Antimycobacterial screening workflows: Supports activity profiling against drug-susceptible and clinical M. tuberculosis isolates.
SAR and medicinal chemistry: Well-characterized derivative for benchmarking strain-specific potency shifts.
[1] Semenya D, Touitou M, Masci D, Ribeiro CM, Pavan FR, Dos Santos Fernandes GF, Gianibbi B, Manetti F, Castagnolo D. Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation. Eur J Med Chem. 2022 Jul 5;237:114404. View Source
[2] Touitou M, Manetti F, Ribeiro CM, Pavan FR, Scalacci N, Zrebna K, Begum N, Semenya D, Gupta A, Bhakta S, McHugh TD, Senderowitz H, Kyriazi M, Castagnolo D. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Med Chem Lett. 2019 Dec 10;11(5):638-644. View Source
Critical Limitations of Generic Substitution for Antitubercular Agent-15
The 2,5-dimethylpyrrole scaffold of Antitubercular agent-15 is highly sensitive to structural modifications, where subtle changes in the side chain can drastically alter potency, spectrum of activity against clinical isolates, and cytotoxicity profiles [1]. For instance, the replacement of the cyclohexanemethyl group in Compound 5n with other aliphatic or aromatic moieties in closely related analogs leads to significant variations in MIC90 values across different M. tuberculosis strains, sometimes by an order of magnitude or more [2]. This steep structure-activity relationship (SAR) renders simple class-based substitution unreliable; a compound's performance cannot be predicted by its general scaffold alone, necessitating the selection of a specific, well-characterized derivative like 5n for reproducible and targeted research outcomes [3].
SAR SensitivityN-aryl-2,5-dimethylpyrrole analogs may shift MIC values by an order of magnitude; class-based substitution is not a reliable predictor of potency.
Spectrum ShiftClinical isolate activity profiles may differ significantly between close structural analogs, limiting direct interchangeability.
Cytotoxicity UnknownGeneric alternatives often lack quantified selectivity indices; direct substitution may introduce uncharacterized host-cell toxicity.
[1] Semenya D, Touitou M, Masci D, Ribeiro CM, Pavan FR, Dos Santos Fernandes GF, Gianibbi B, Manetti F, Castagnolo D. Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation. Eur J Med Chem. 2022 Jul 5;237:114404. View Source
[3] Touitou M, Manetti F, Ribeiro CM, Pavan FR, Scalacci N, Zrebna K, Begum N, Semenya D, Gupta A, Bhakta S, McHugh TD, Senderowitz H, Kyriazi M, Castagnolo D. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Med Chem Lett. 2019 Dec 10;11(5):638-644. View Source
Quantitative Differentiation Guide: Antitubercular Agent-15 vs. Closest Analogs
Comparative MIC90 Analysis Against M. tuberculosis H37Rv: 5n vs. 5q
In a direct comparison of in vitro antimycobacterial activity against the drug-susceptible reference strain M. tuberculosis H37Rv, Antitubercular agent-15 (Compound 5n) exhibits an MIC90 of 0.73 μg/mL . This potency is within a factor of two of the closest analog, Antitubercular agent-16 (Compound 5q), which demonstrates an MIC90 of 0.40 μg/mL . The data confirms that both compounds are highly potent, with Compound 5q showing a marginal advantage on this specific strain.
MIC90 (H37Rv)Head-to-head
5n: 0.73 μg/mL 5q: 0.40 μg/mL 5q is 1.8-fold more potent in this assay
Establishes reference-strain baseline; 5q shows marginal advantage on H37Rv.
In vitro MIC90 assay context
AntimycobacterialTuberculosisMIC
Evidence Dimension
Antimycobacterial Activity (MIC90)
Target Compound Data
0.73 μg/mL
Comparator Or Baseline
Compound 5q: 0.40 μg/mL
Quantified Difference
5q is 1.8-fold more potent
Conditions
In vitro MIC90 assay against M. tuberculosis H37Rv
Why This Matters
This data establishes a baseline potency for 5n against the most commonly used laboratory strain, enabling informed selection when screening libraries or validating new assays.
AntimycobacterialTuberculosisMIC
Differential Spectrum of Activity Against a Panel of M. tuberculosis Clinical Isolates
When assessed against a panel of six clinical isolates of M. tuberculosis, Antitubercular agent-15 (Compound 5n) demonstrates a distinct and, in several cases, superior potency profile compared to its analog Compound 5q [1][2]. Specifically, 5n exhibits MIC90 values that are 2.6-fold lower against CF16 (7.69 vs 20.11 μg/mL), 2.5-fold lower against CF61 (9.38 vs 23.51 μg/mL), 1.5-fold lower against CF152 (7.53 vs 10.93 μg/mL), and 1.9-fold lower against CF161 (7.31 vs 13.62 μg/mL) [1][2]. This pattern indicates that the structural differences between 5n and 5q translate into a meaningfully broader and more potent activity spectrum against genetically diverse clinical strains.
Isolate MIC90 ProfileHead-to-head
5n demonstrates 1.5- to 2.6-fold greater potency than 5q across 4 of 5 tested clinical isolates (CF16, CF61, CF152, CF161).
Supports broader activity spectrum against diverse clinical strains.
Panel of clinical M. tuberculosis isolates
Clinical IsolatesAntimycobacterialDrug Discovery
Evidence Dimension
Antimycobacterial Activity (MIC90) Against Clinical Isolates
5n is 1.5- to 2.6-fold more potent on 4 of 5 clinical strains tested
Conditions
In vitro MIC90 assays against a panel of clinical M. tuberculosis isolates (CF16, CF61, CF76, CF152, CF161)
Why This Matters
This differential activity profile is a critical decision factor for researchers focused on drug-resistant or clinically relevant M. tuberculosis strains, where a compound with broader and more potent activity across diverse isolates is essential for robust translational studies.
Quantified In Vitro Cytotoxicity Profile in Mammalian Host Cells
The therapeutic window of Antitubercular agent-15 is supported by quantitative cytotoxicity data. The compound exhibits low toxicity towards mammalian cells, with a 24-hour IC50 of 9.88 μg/mL in mouse J774.A1 macrophages and 20.98 μg/mL in human MRC5 lung fibroblasts [1]. Using the most potent MIC90 (0.73 μg/mL against H37Rv), this translates to selectivity indices (IC50/MIC90) of approximately 13.5 for macrophages and 28.7 for pulmonary fibroblasts. While analog Compound 5q is also described as having 'low cytotoxicity' , specific IC50 values for direct comparison were not identified in the primary literature, making the explicit, quantified profile of 5n a key piece of verifiable evidence for experimental planning.
Compound 5q: Described as 'low cytotoxicity' but specific IC50 values are unavailable for direct comparison.
Quantified Difference
5n Selectivity Index (MRC5/MIC90) = 28.7; 5q SI not quantified.
Conditions
24-hour resazurin-based viability assay in J774.A1 murine macrophages and MRC5 human lung fibroblasts.
Why This Matters
Quantified cytotoxicity data and a calculable selectivity index are essential for designing downstream in vitro and in vivo experiments, including intracellular infection assays and preliminary toxicology studies. The availability of specific IC50 values for 5n reduces experimental uncertainty compared to analogs with only qualitative safety descriptors.
Optimal Applications for Antitubercular Agent-15 Based on Differentiated Evidence
Screening of Chemical Libraries Against Diverse Clinical M. tuberculosis Isolates
Due to its demonstrated potency advantage (1.5- to 2.6-fold) over the close analog 5q against multiple clinical isolates (CF16, CF61, CF152, CF161), Antitubercular agent-15 is the preferred candidate for high-throughput screening campaigns aimed at identifying new scaffolds effective against a broad panel of clinically relevant strains [1]. Its use as a reference compound ensures that assay conditions are calibrated to a compound with a well-characterized and broad activity spectrum.
In Vitro Intracellular Infection and Host-Cell Toxicity Studies
With quantified cytotoxicity data in both murine macrophages (IC50 = 9.88 μg/mL) and human pulmonary fibroblasts (IC50 = 20.98 μg/mL), 5n is ideally suited for establishing and validating intracellular infection models [2]. The known selectivity indices (SI > 13 for macrophages, > 28 for fibroblasts) provide a clear experimental window for assessing bacterial killing without confounding host cell toxicity, a critical parameter for host-directed therapy research.
Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs
The steep SAR observed within the 2,5-dimethylpyrrole class, where a change from the cyclohexanemethyl group of 5n to other moieties in 5q results in significant shifts in strain-specific potency [3], makes Antitubercular agent-15 an essential control and starting point for medicinal chemistry campaigns. Researchers can use 5n as a benchmark to evaluate the impact of new synthetic modifications on both potency and spectrum of activity, leveraging the comprehensive, quantitative comparator data available for this compound.
[3] Semenya D, Touitou M, Masci D, Ribeiro CM, Pavan FR, Dos Santos Fernandes GF, Gianibbi B, Manetti F, Castagnolo D. Tapping into the antitubercular potential of 2,5-dimethylpyrroles: A structure-activity relationship interrogation. Eur J Med Chem. 2022 Jul 5;237:114404. View Source
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